3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Mechanism of Action
are a class of heterocyclic compounds that have been studied for their potential biological activities . They have been found to exhibit a wide range of pharmaceutical activities, including antibacterial and anticonvulsant effects . The exact targets and mode of action can vary depending on the specific benzothiazole compound and its chemical structure .
The synthesis of benzothiazole derivatives often involves reactions with various types of compounds, such as aldehydes, ketones, acids, and acyl chlorides . The resulting benzothiazole compounds can interact with different biochemical pathways, potentially affecting a variety of cellular processes .
The pharmacokinetics of benzothiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely depending on the specific compound . These properties can influence the bioavailability of the compound, or how much of the compound is able to reach its target site in the body .
The action of benzothiazole compounds can result in various molecular and cellular effects, depending on the specific targets and pathways they interact with .
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of benzothiazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with glyoxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in an ethanol solvent at elevated temperatures .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of benzothiazole derivatives with varying functional groups .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxypropanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dihydroxypropanoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2,3-dihydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c12-7(8(13)10(14)15)9-11-5-3-1-2-4-6(5)16-9/h1-4,7-8,12-13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSZVQDQXRRRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.